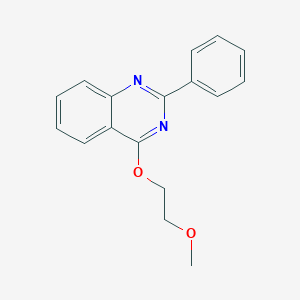

Quinazoline, 4-(2-methoxyethoxy)-2-phenyl-

Description

Historical Development and Chemical Significance of Quinazoline (B50416) Derivatives

The journey of quinazoline chemistry began in 1895 with the first synthesis of the parent quinazoline molecule. mdpi.com Since then, the field has expanded dramatically, with chemists developing numerous synthetic methodologies to access a plethora of substituted quinazoline derivatives. arabjchem.org These methods have enabled the exploration of the vast chemical space occupied by this scaffold. The inherent chemical properties of the quinazoline ring system, such as its aromaticity and the reactivity of its constituent atoms, have made it a favored template for the design of novel compounds. journalijar.com

Overview of Biological and Pharmacological Relevance of Quinazoline Compounds in Preclinical Studies

The quinazoline core is a privileged structure in drug discovery, with its derivatives exhibiting a broad spectrum of biological and pharmacological activities in preclinical research. mdpi.comjournalijar.comarabjchem.org These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netnih.govnih.govresearchgate.net A significant portion of research has focused on the development of quinazoline-based kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) for cancer therapy. nih.govekb.egekb.egmdpi.comresearcher.life The ability of the quinazoline scaffold to interact with various biological targets has solidified its importance in the quest for new therapeutic agents. ekb.eg

Positioning of Quinazoline, 4-(2-methoxyethoxy)-2-phenyl- within the Broader Quinazoline Chemical Space

"Quinazoline, 4-(2-methoxyethoxy)-2-phenyl-," with the Chemical Abstracts Service (CAS) number 188569-23-5, represents a specific entity within the extensive family of quinazoline derivatives. Its structure features a phenyl group at the 2-position and a 2-methoxyethoxy group at the 4-position of the quinazoline core. While dedicated research on this particular compound is not extensively documented in publicly available literature, its structural motifs are present in various quinazoline derivatives that have been subjects of scientific investigation.

The presence of an alkoxy group at the 4-position is a known modification in the synthesis of quinazoline derivatives, often achieved by reacting a 4-chloroquinazoline (B184009) precursor with the corresponding alcohol. google.com The 2-phenyl substitution is also a common feature in many biologically active quinazolines, contributing to their interaction with target proteins. researchgate.netnih.gov Therefore, "Quinazoline, 4-(2-methoxyethoxy)-2-phenyl-" can be viewed as a member of the 2-phenyl-4-alkoxy-quinazoline subclass, a group of compounds with potential for biological activity, including antiplatelet and anticancer effects. google.com

Research Findings on Related Compounds

While direct experimental data for "Quinazoline, 4-(2-methoxyethoxy)-2-phenyl-" is scarce, insights can be gleaned from studies on structurally analogous compounds.

Synthesis of 2-Phenyl-4-alkoxy-quinazolines

A general synthetic route to 2-phenyl-4-alkoxy-quinazolines involves the initial formation of a 2-phenyl-4(3H)-quinazolinone. This intermediate can then be converted to a 4-chloro-2-phenylquinazoline, which subsequently reacts with an alcohol, such as 2-methoxyethanol (B45455) in this case, to yield the desired 4-alkoxy derivative. google.com A patent describes the synthesis of various 2-phenyl-4-alkoxy-quinazoline compounds and notes their potential for antiplatelet activity. google.com

Biological Activities of Structurally Similar Quinazolines

The biological potential of quinazolines is heavily influenced by the nature and position of their substituents.

Anticancer Activity: Many 2-phenyl-quinazoline derivatives have been investigated for their anticancer properties. researchgate.netekb.eg The substitution pattern on both the quinazoline core and the phenyl ring plays a crucial role in determining their efficacy and selectivity as, for example, EGFR kinase inhibitors. nih.gov The introduction of various substituents at the 4-position of the quinazoline ring is a common strategy to modulate the pharmacological profile of these compounds. nih.gov

Antioxidant Properties: Studies on 2-substituted quinazolin-4(3H)-ones have revealed that the nature of the substituent at the 2-position can impart antioxidant properties. nih.govnih.gov For instance, the presence of hydroxyl groups on the 2-phenyl ring can lead to potent antioxidant activity. nih.govnih.gov While "Quinazoline, 4-(2-methoxyethoxy)-2-phenyl-" lacks such hydroxyl groups, this highlights the tunability of the scaffold's properties.

Antimicrobial Activity: The quinazoline scaffold is also a known pharmacophore in the development of antimicrobial agents. nih.govnih.gov Modifications at the 2 and 4-positions have been shown to influence the antibacterial and antifungal activity of these compounds. nih.gov

Data Tables

Table 1: Physicochemical Properties of Quinazoline, 4-(2-methoxyethoxy)-2-phenyl- (Predicted)

| Property | Value |

| Molecular Formula | C₁₇H₁₆N₂O₂ |

| Molecular Weight | 280.32 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

Note: These properties are computationally predicted and have not been experimentally verified.

Structure

3D Structure

Properties

CAS No. |

188569-23-5 |

|---|---|

Molecular Formula |

C17H16N2O2 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

4-(2-methoxyethoxy)-2-phenylquinazoline |

InChI |

InChI=1S/C17H16N2O2/c1-20-11-12-21-17-14-9-5-6-10-15(14)18-16(19-17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |

InChI Key |

HIJVNHVNZWJSRC-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Quinazoline, 4 2 Methoxyethoxy 2 Phenyl and Its Analogues

Retrosynthetic Analysis of Quinazoline (B50416), 4-(2-methoxyethoxy)-2-phenyl-

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials.

Identification of Key Disconnection Points and Precursors

The retrosynthetic analysis of Quinazoline, 4-(2-methoxyethoxy)-2-phenyl- identifies two primary disconnection points corresponding to the formation of the ether linkage at the C4 position and the construction of the quinazoline ring itself.

Disconnection of the C4-O Bond: The most logical primary disconnection is the ether linkage at the 4-position. This leads to two key precursors: a quinazoline core activated at the 4-position and 2-methoxyethanol (B45455). The activation at C4 is typically achieved through a halogen, most commonly chlorine, resulting in 2-phenyl-4-chloroquinazoline as a key intermediate. This intermediate can then undergo a nucleophilic aromatic substitution reaction with the alkoxide of 2-methoxyethanol. An alternative, though often less direct, approach involves the etherification of 2-phenylquinazolin-4(3H)-one (also known as 2-phenyl-4-hydroxyquinazoline).

Disconnection of the Quinazoline Core: Further disconnection of the 2-phenyl-4-chloroquinazoline or 2-phenylquinazolin-4(3H)-one intermediate reveals precursors for the quinazoline ring. A common strategy for the synthesis of 2-substituted quinazolines involves the cyclization of an appropriately substituted anthranilic acid derivative. For a 2-phenylquinazoline, this retrosynthetic step leads back to anthranilamide and benzoyl chloride or benzaldehyde . The reaction between anthranilamide and benzoyl chloride would form an N-benzoyl-2-aminobenzamide, which can then be cyclized. Alternatively, condensation of anthranilamide with benzaldehyde followed by oxidation provides the quinazolinone.

A summary of the key precursors identified through this analysis is presented in the table below.

| Target Molecule | Key Intermediate | Precursors |

| Quinazoline, 4-(2-methoxyethoxy)-2-phenyl- | 2-Phenyl-4-chloroquinazoline | 2-Phenylquinazolin-4(3H)-one, 2-Methoxyethanol |

| 2-Phenylquinazolin-4(3H)-one | Anthranilamide, Benzaldehyde or Benzoyl Chloride |

Feasibility Assessment of Synthetic Pathways

The feasibility of the proposed synthetic pathways relies on the availability of starting materials and the efficiency of the key chemical transformations.

Pathway 1: Nucleophilic Aromatic Substitution. This is a highly feasible and widely employed route for the synthesis of 4-alkoxyquinazolines. The starting materials, 2-phenyl-4-chloroquinazoline and 2-methoxyethanol, are readily accessible. The nucleophilic substitution reaction at the C4 position of the quinazoline ring is generally efficient, driven by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring. The reaction can be carried out under relatively mild conditions, often using a base such as sodium hydride or a carbonate to generate the alkoxide of 2-methoxyethanol.

Pathway 2: Etherification of 2-Phenylquinazolin-4(3H)-one. This pathway is also feasible but may present challenges in terms of regioselectivity. Alkylation of 2-phenylquinazolin-4(3H)-one can occur at either the N3-position or the O4-position. The outcome of the reaction is often dependent on the choice of alkylating agent, base, and solvent. "Hard" alkylating agents like dimethyl sulfate tend to favor N-alkylation, while "soft" agents in polar aprotic solvents can favor O-alkylation. To selectively obtain the desired O-alkylated product, specific reaction conditions must be carefully optimized.

Both pathways benefit from the commercial availability of the ultimate precursors: anthranilic acid derivatives, benzaldehyde or its derivatives, and 2-methoxyethanol. The construction of the initial 2-phenylquinazolin-4(3H)-one is a well-established process.

Construction of the Quinazoline Core

The formation of the quinazoline ring is a critical step in the synthesis of the target molecule. A variety of methods, ranging from classical condensation reactions to modern catalytic approaches, have been developed for this purpose.

Classical Condensation and Cyclization Reactions for Quinazoline Ring Formation

Historically, the synthesis of the quinazoline core has relied on condensation and cyclization reactions of anthranilic acid derivatives. These methods, while traditional, remain valuable due to their simplicity and the accessibility of the starting materials.

One of the most common classical methods is the Niementowski quinazoline synthesis , which involves the reaction of anthranilic acid with amides at high temperatures to form 4-oxo-3,4-dihydroquinazolines (quinazolinones). For the synthesis of 2-phenylquinazolin-4(3H)-one, anthranilic acid can be reacted with benzamide. However, this reaction often requires harsh conditions and can lead to moderate yields.

A more direct and widely used approach involves the condensation of 2-aminobenzamide with an aldehyde, in this case, benzaldehyde. This reaction typically proceeds through the formation of a dihydroquinazoline intermediate, which is subsequently oxidized to the aromatic quinazolinone. Various oxidizing agents can be employed for this purpose.

Another classical route involves the reaction of 2-aminobenzonitrile with benzoyl chloride to form an intermediate that can be cyclized to the quinazoline core.

The table below summarizes some classical approaches to the formation of the 2-phenylquinazolin-4(3H)-one core.

| Starting Materials | Reagents and Conditions | Product |

| Anthranilic acid, Benzamide | High temperature | 2-Phenylquinazolin-4(3H)-one |

| 2-Aminobenzamide, Benzaldehyde | Oxidizing agent (e.g., I2, TBHP) | 2-Phenylquinazolin-4(3H)-one organic-chemistry.org |

| 2-Aminobenzonitrile, Benzoyl Chloride | Base, followed by cyclization | 2-Phenylquinazoline derivatives |

Modern Catalytic Approaches to Quinazoline Nucleus Assembly (e.g., Palladium-Catalyzed Cyclizations)

In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including quinazolines. Palladium-catalyzed reactions, in particular, offer mild reaction conditions, high efficiency, and broad substrate scope.

One notable palladium-catalyzed approach involves the carbonylative cyclization of 2-bromoanilines with carbon monoxide and an amine. While not directly applicable to the 2-phenyl substituent in this case, it highlights the versatility of palladium catalysis.

More relevant to the target molecule is the palladium-catalyzed coupling of 2-aminobenzonitriles with arylboronic acids and an aldehyde. This three-component reaction allows for the direct construction of the 2,4-disubstituted quinazoline skeleton. For the synthesis of a 2-phenylquinazoline derivative, this would involve the reaction of a 2-aminobenzonitrile with phenylboronic acid and a suitable aldehyde.

Another strategy involves the palladium-catalyzed intramolecular C-H activation/C-N bond formation. For example, N-aryl-amidines can undergo palladium-catalyzed cyclization to form quinazolines.

The following table provides examples of modern catalytic approaches.

| Starting Materials | Catalyst and Reagents | Product |

| 2-Aminobenzonitrile, Phenylboronic acid, Aldehyde | Palladium catalyst, Base | 2-Phenylquinazoline derivative |

| N-Aryl-amidine | Palladium catalyst, Oxidant | Quinazoline derivative |

Green Chemistry Principles in Quinazoline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. In the context of quinazoline synthesis, several green approaches have been developed.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in many quinazoline syntheses. nih.govgoogle.com The rapid and uniform heating provided by microwaves can accelerate classical condensation reactions, often under solvent-free conditions, thereby reducing waste.

The use of greener solvents , such as water, ethanol, or deep eutectic solvents, is another important aspect of green quinazoline synthesis. These solvents are less toxic and more environmentally benign than traditional organic solvents like DMF or toluene.

Catalyst-free and metal-free reactions are also highly desirable from a green chemistry perspective. Some methods utilize iodine-catalyzed oxidative cyclizations or proceed under thermal conditions without the need for a catalyst, minimizing metal contamination in the final product. organic-chemistry.org One-pot, multi-component reactions are inherently more atom-economical and reduce the number of work-up and purification steps, leading to less waste generation.

The application of these principles contributes to more sustainable and environmentally friendly synthetic routes to quinazoline derivatives.

Introduction and Functionalization of the 2-Phenyl Moiety

The incorporation of an aryl group, specifically a phenyl ring, at the C2 position of the quinazoline scaffold is a critical step in the synthesis of the target compound. A variety of synthetic methods have been developed to achieve this transformation, ranging from classical cyclization reactions to modern metal-catalyzed cross-coupling strategies.

The synthesis of 2-aryl quinazolines can be approached through several convergent strategies that build the quinazoline ring with the 2-aryl substituent already in place. These methods often involve the cyclization of appropriately substituted aniline (B41778) derivatives.

One common approach involves the reaction of 2-aminobenzamides with aryl halides. For instance, a palladium-catalyzed reaction between 2-aminobenzamides, aryl halides, and tert-butyl isocyanide can be employed to construct the 2-arylquinazolin-4(3H)-one core, which can then be further modified. nih.gov Another strategy utilizes 2-aminobenzophenones and benzylic amines, which can be condensed to form 2-phenylquinazolines. chim.it This reaction can be catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN) in the presence of tert-butyl hydroperoxide (TBHP). chim.it

Transition-metal-free methods have also been developed. For example, 2-aryl quinazolines can be synthesized from readily available 2-aminobenzylamines and α,α,α-trihalotoluenes in the presence of sodium hydroxide and molecular oxygen in water. nih.govresearchgate.netnih.gov This method is considered sustainable and economical as it avoids the use of transition metals and organic solvents. nih.govresearchgate.net

Furthermore, iron-catalyzed cross-dehydrogenative coupling (CDC) between N-H and C-H bonds offers a direct route to 2-aryl quinazolinones from methyl arenes and anthranilamides. stackexchange.com The resulting quinazolinone can then be converted to the corresponding quinazoline. The versatility of these methods allows for the introduction of a wide range of aryl groups at the 2-position of the quinazoline ring.

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| 2-Aminobenzylamines and α,α,α-trihalotoluenes | NaOH, O2, Water, 100 °C | 2-Aryl quinazolines | nih.govresearchgate.netnih.gov |

| 2-Aminobenzophenones and Benzylic amines | Ceric Ammonium Nitrate (CAN), TBHP, Acetonitrile | 2-Phenylquinazolines | chim.it |

| (2-Aminophenyl)methanols and Aldehydes | Cu-catalyst, Ce(NO3)3·6H2O, NH4Cl | 2-Substituted quinazolines | chim.it |

| 2-Aminobenzamides, Aryl halides, tert-butyl isocyanide | Pd-catalyst, NaOtBu | 2-Arylquinazolin-4(3H)-ones | nih.gov |

| Methyl arenes and Anthranilamides | Fe-catalyst, di-t-butyl peroxide, air | 2-Aryl quinazolinones | stackexchange.com |

Achieving regioselective substitution at the C2 position is crucial for the synthesis of the target compound. Many of the strategies for 2-aryl substitution inherently provide high regioselectivity for the C2 position due to the nature of the starting materials and the reaction mechanism.

Cyclization reactions are a primary method for ensuring the regioselective formation of 2-substituted quinazolines. nih.govrsc.org For instance, the condensation of substituted anilines or N-arylamidines directs the placement of the aryl group to the 2-position. nih.govrsc.org

Palladium-catalyzed C-H activation has also emerged as a powerful tool for the regioselective arylation of quinazolinone. researchgate.netresearchgate.net In this approach, the quinazolinone scaffold can act as an inherent directing group, guiding the arylation to a specific position. researchgate.netresearchgate.net While this method has been demonstrated for the arylation of the aromatic ring of the quinazolinone, it highlights the potential for directed C-H functionalization in quinazoline chemistry. For the synthesis of 2-phenylquinazolines, methods starting from precursors where the phenyl group is introduced early in the synthetic sequence, such as from 2-aminobenzophenone, offer a straightforward and highly regioselective route. chim.it

Another regioselective method involves the use of 2-chloroquinazolines where the C4 position is blocked by a non-reactive group, thus directing substitution to the C2 position. nih.govrsc.org Metal-catalyzed reactions are commonly employed for such modifications, although they may require higher temperatures and longer reaction times. nih.govrsc.org

Incorporation and Elaboration of the 4-(2-methoxyethoxy) Substituent

Once the 2-phenylquinazoline core is established, the next critical step is the introduction of the 4-(2-methoxyethoxy) substituent. This is typically achieved through nucleophilic aromatic substitution at the C4 position of the quinazoline ring.

The C4 position of the quinazoline ring is generally more susceptible to nucleophilic attack than the C2 position. nih.govstackexchange.com This inherent reactivity is exploited in the synthesis of 4-substituted quinazolines. Starting from a 4-chloro-2-phenylquinazoline, the chlorine atom can be displaced by a variety of nucleophiles.

The regioselectivity of nucleophilic substitution is well-documented, with the reaction preferentially occurring at the C4 position under mild conditions. stackexchange.com For example, in 2,4-dichloroquinazoline, nucleophilic attack occurs first at the C4 position, and substitution at the C2 position requires harsher conditions. stackexchange.com This differential reactivity allows for the selective functionalization of the C4 position. DFT calculations have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.gov

A variety of nucleophiles, including amines, phenols, and alkoxides, can be used to displace a leaving group at the C4 position. researchgate.net This makes nucleophilic aromatic substitution a versatile method for introducing a range of functionalities at this position.

The introduction of the 2-methoxyethoxy group at the 4-position is achieved through an etherification reaction, which is a specific type of nucleophilic substitution. This involves the reaction of a 4-halo-2-phenylquinazoline, typically 4-chloro-2-phenylquinazoline, with 2-methoxyethanol in the presence of a base.

The general principle of this reaction is the deprotonation of the alcohol (2-methoxyethanol) by a base to form the corresponding alkoxide. This alkoxide then acts as the nucleophile, attacking the electrophilic C4 position of the quinazoline ring and displacing the chloride ion. A similar procedure is used for the synthesis of other 4-alkoxyquinazolines, where a 4-chloroquinazoline (B184009) is reacted with the desired alcohol in the presence of a base. For instance, the synthesis of 4-alkoxypyridines, a related heterocyclic system, is achieved by reacting 4-chloropyridine with an alcohol in the presence of sodium hydroxide. arkat-usa.org This methodology can be adapted to the quinazoline system.

An example from the patent literature describes the reaction of 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline with 3-ethynylaniline in isopropanol containing pyridine to form the corresponding 4-anilinoquinazoline. googleapis.com While this is an amination reaction, the underlying principle of nucleophilic displacement of the 4-chloro substituent is the same as that for the introduction of an alkoxy group.

The synthesis of 4-alkoxy quinazoline derivatives is a well-established field, with several methodologies available. One common approach involves the reaction of quinazolin-4(3H)-ones with activating agents followed by treatment with an alcohol. For example, hexachlorocyclotriphosphazene (HCCP) can be used to activate the quinazolin-4(3H)-one, which is then reacted with a sodium alkoxide to furnish the corresponding 4-alkoxyquinazoline. researchgate.net

Another method involves aryne chemistry, where quinazolin-4(3H)-one reacts with an in situ generated aryne to produce 4-phenoxyquinazolines. nih.govrsc.org While this method introduces an aryloxy group, it demonstrates the reactivity of the 4-position towards ether formation.

The synthesis of 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline has been reported, involving a nucleophilic substitution of a 4-chloroquinazoline with sodium ethoxide. researchgate.net This further exemplifies the general strategy of reacting a 4-haloquinazoline with an alkoxide to obtain the desired 4-alkoxy derivative. These general methods provide a robust framework for the synthesis of a wide variety of 4-alkoxy quinazoline derivatives, including the target compound, Quinazoline, 4-(2-methoxyethoxy)-2-phenyl-.

| Precursor | Reagent | Product | Reference |

| 4-Chloro-2-phenylquinazoline | 2-Methoxyethanol, Base | Quinazoline, 4-(2-methoxyethoxy)-2-phenyl- | Inferred from arkat-usa.org |

| Quinazolin-4(3H)-one | HCCP, Sodium alkoxide | 4-Alkoxyquinazoline | researchgate.net |

| 4-Chloro-6-iodo-2-(4-methoxyphenyl)quinazoline | Sodium ethoxide | 4-Ethoxy-6-iodo-2-(4-methoxyphenyl)quinazoline | researchgate.net |

| Quinazolin-4(3H)-one | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, CsF | 4-Phenoxyquinazoline | nih.govrsc.org |

Synthesis of Structurally Diverse Quinazoline, 4-(2-methoxyethoxy)-2-phenyl- Analogues and Hybrid Systems

The generation of diverse analogues of the parent compound is crucial for understanding how different structural features influence its biological activity. This is typically achieved through systematic modifications at various positions of the quinazoline core.

Systematic Structural Modifications at the 2-Position

The phenyl group at the 2-position of the quinazoline ring is a prime site for structural modifications to probe its impact on biological activity. A common strategy involves the introduction of various substituents on this phenyl ring. The synthesis of such analogues typically starts from appropriately substituted benzaldehydes or benzoyl chlorides, which are then condensed with 2-aminobenzamide or its derivatives.

For instance, a range of 2-(substituted phenyl)-4-quinazolinones can be synthesized by reacting 2-aminobenzamide with various substituted benzaldehydes in the presence of an oxidizing agent. These 4-quinazolinone intermediates can then be converted to the corresponding 4-chloroquinazolines, which serve as key precursors. Subsequent reaction with 2-methoxyethanol under basic conditions yields the desired 2-(substituted phenyl)-4-(2-methoxyethoxy)quinazolines. This approach allows for the introduction of a wide array of substituents on the 2-phenyl ring, including electron-donating and electron-withdrawing groups at the ortho, meta, and para positions.

Structure-activity relationship (SAR) studies of 2-aryl-quinazolinones have shown that the nature and position of the substituent on the 2-aryl group can significantly influence their biological profile. For example, in a series of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamides, variations in the substitution pattern on the 2-aryl ring led to significant differences in their vasopressin V1b receptor antagonist activity nih.gov.

A general synthetic route to 2-substituted quinazolin-4(3H)-ones involves the condensation of 2-aminobenzamide with various aryl aldehydes. These intermediates can then be further modified. For example, 2-(2-methoxyphenyl)- and 2-(3-methoxynaphthalen-2-yl)-quinazolin-4(3H)-ones have been synthesized and subsequently functionalized at other positions of the quinazoline core to explore their antiproliferative activities nih.gov.

| Entry | R Group on 2-Phenyl Ring | Synthetic Precursor | Reference |

| 1 | H | Benzaldehyde | General Method |

| 2 | 4-OCH3 | 4-Methoxybenzaldehyde | nih.gov |

| 3 | 4-Cl | 4-Chlorobenzaldehyde | researchgate.net |

| 4 | 2-NO2 | 2-Nitrobenzaldehyde | researchgate.net |

| 5 | 3,4,5-(OCH3)3 | 3,4,5-Trimethoxybenzaldehyde | nih.gov |

Variations and Bioisosteric Replacements at the 4-Position

The 4-(2-methoxyethoxy) group is a critical determinant of the molecule's properties, including its solubility and interaction with biological targets. Variations and bioisosteric replacements of this group are key strategies in analog synthesis. Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile preprints.orgcambridgemedchemconsulting.comchem-space.com.

The synthesis of analogues with different ether-linked side chains at the 4-position can be achieved by reacting the common intermediate, 2-phenyl-4-chloroquinazoline, with a variety of alcohols in the presence of a base. This allows for the introduction of chains with different lengths, branching, and terminal functional groups.

Bioisosteric replacements for the ether oxygen or the entire 2-methoxyethoxy group can also be explored. For example, the ether linkage could be replaced with a thioether, an amine, or a carbon-carbon bond. A common bioisostere for an alkoxy group is a fluorine atom. The replacement of a methoxy (B1213986) group with fluorine can block metabolic processes and alter lipophilicity chemrxiv.org. Other potential bioisosteres for the 2-methoxyethoxy group could include small, polar heterocycles or other short-chain polar substituents. The synthesis of these analogues would involve the reaction of 2-phenyl-4-chloroquinazoline with the corresponding nucleophiles (e.g., thiols, amines).

| Entry | 4-Position Substituent | Rationale | Synthetic Approach | Reference |

| 1 | -OCH2CH2OCH3 (Parent) | Baseline | Williamson ether synthesis | General Method |

| 2 | -SCH2CH2OCH3 | Thioether bioisostere | Reaction with 2-methoxyethanethiol | preprints.org |

| 3 | -NHCH2CH2OCH3 | Amine bioisostere | Reaction with 2-methoxyethylamine | preprints.org |

| 4 | -F | Fluorine as a methoxy bioisostere | Nucleophilic substitution with fluoride | chemrxiv.org |

| 5 | -OCH2CH2OH | Hydroxylated analogue | Reaction with ethylene glycol | General Method |

Substitution Pattern Design on the Fused Benzene (B151609) Ring

Modifying the substitution pattern on the fused benzene ring of the quinazoline core provides another avenue for creating structural diversity. The introduction of substituents at positions 5, 6, 7, and 8 can influence the electronic properties, lipophilicity, and steric profile of the molecule.

A common strategy involves starting with appropriately substituted anthranilic acids or 2-aminobenzonitriles. For example, the synthesis of 6,7-dimethoxy analogues, a common feature in many biologically active quinazolines, begins with 4,5-dimethoxyanthranilic acid nih.gov. Similarly, the introduction of halogens or other small functional groups at various positions can be achieved by using the corresponding substituted starting materials.

For instance, a series of 6,7-dimethoxy-2-methyl-4-substituted quinazolines were designed and synthesized to evaluate their EGFR inhibitory activity nih.gov. While the 2-position in this series is a methyl group, the synthetic strategies for introducing substituents on the fused benzene ring are directly applicable to the 2-phenyl series. The synthesis of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones demonstrates the feasibility of introducing substituents at the 6-position, which was found to be beneficial for cytotoxic activity researchgate.net.

| Entry | Substitution Pattern | Rationale | Starting Material | Reference |

| 1 | Unsubstituted (Parent) | Baseline | Anthranilic acid | General Method |

| 2 | 6,7-Dimethoxy | Enhance biological activity | 4,5-Dimethoxyanthranilic acid | nih.gov |

| 3 | 6-Bromo | Halogen substitution | 5-Bromoanthranilic acid | General Method |

| 4 | 7-Chloro | Halogen substitution | 4-Chloroanthranilic acid | researchgate.net |

| 5 | 6-Pyrrolidinyl | Introduce cyclic amine | 5-Pyrrolidinyl-2-aminobenzamide | researchgate.net |

Quinazoline-Based Hybrid Molecule Synthesis (e.g., Quinazoline-Thiazole, Quinazoline-Triazole Conjugates)

The synthesis of hybrid molecules that conjugate the quinazoline scaffold with other heterocyclic rings, such as thiazole or triazole, is a widely used strategy to create novel chemical entities with potentially enhanced or synergistic biological activities.

Quinazoline-Thiazole Hybrids: The synthesis of quinazoline-thiazole hybrids often involves the construction of the thiazole ring onto a pre-formed quinazoline core or vice versa. A common method is the Hantzsch thiazole synthesis, where a quinazoline-containing thiourea or thioamide is reacted with an α-haloketone. For example, a series of novel quinazoline-thiazole hybrids were synthesized by reacting a quinazoline-substituted thiosemicarbazide with various α-haloketones nih.gov. The initial quinazoline intermediate was prepared by reacting 6,7-dimethoxy-4-chloroquinazoline with 4-hydroxybenzaldehyde, followed by conversion to the thiosemicarbazone nih.gov.

Quinazoline-Triazole Hybrids: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a prominent method for synthesizing quinazoline-triazole conjugates. This reaction involves the coupling of a quinazoline derivative bearing an azide or an alkyne functionality with a partner molecule containing the complementary group. For instance, 2-phenyl-4-(prop-2-yn-1-yloxy)quinazoline can be prepared from 2-phenylquinazolin-4(3H)-one and propargyl bromide. This alkyne-functionalized quinazoline can then be reacted with various organic azides to generate a library of 1,2,3-triazole-linked quinazoline hybrids nih.gov. Alternatively, a quinazoline with an azide group can be reacted with different alkynes. This modular approach allows for the rapid generation of a diverse set of hybrid molecules. Several studies have reported the synthesis of quinazolinone-triazole hybrids for various biological applications chem-space.comekb.eg.

| Hybrid Type | Key Reaction | Starting Materials | Reference |

| Quinazoline-Thiazole | Hantzsch Thiazole Synthesis | Quinazoline-thiosemicarbazide, α-haloketones | nih.gov |

| Quinazoline-Triazole | CuAAC ("Click Chemistry") | Alkyne-functionalized quinazoline, organic azides | nih.gov |

| Quinazoline-Triazole | CuAAC ("Click Chemistry") | Azide-functionalized quinazoline, alkynes | ekb.eg |

Advanced Synthetic Techniques and Methodologies

To improve the efficiency, safety, and scalability of the synthesis of quinazoline intermediates, advanced techniques such as continuous-flow synthesis are being explored.

Continuous-Flow Synthesis of Quinazoline Intermediates

Continuous-flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, multi-step synthesis beilstein-journals.orggoogle.com. The synthesis of key intermediates for "Quinazoline, 4-(2-methoxyethoxy)-2-phenyl-", such as 2-aminobenzamides and 2-phenyl-4-chloroquinazoline, can be adapted to flow processes.

For example, the synthesis of 2-aminobenzamides, which are precursors to the quinazolinone core, can be performed in a continuous-flow setup. The photochemical rearrangement of o-nitrophenylimines to produce nitrosoarenes, which can be further converted to 2-aminobenzamides, has been demonstrated in a continuous flow system acs.org. The diazotization of 2-aminobenzamide is a key step in the synthesis of some benzotriazin-4(3H)-ones, and this process can be challenging in batch but is well-suited for flow chemistry due to the precise control over reaction time and temperature, minimizing the decomposition of the unstable diazonium intermediate nih.gov.

C-H Activation Studies for Quinazoline Scaffold Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors. In the context of quinazoline chemistry, C-H activation methodologies have been explored to introduce new functional groups onto the quinazoline scaffold, particularly for the modification of 2-arylquinazoline derivatives. These studies provide valuable insights into the potential synthetic pathways for creating analogues of "Quinazoline, 4-(2-methoxyethoxy)-2-phenyl-".

Research in this area has largely focused on transition metal-catalyzed reactions, where the quinazoline core often acts as an intrinsic directing group, guiding the catalyst to a specific C-H bond. This inherent directing ability typically facilitates functionalization at the ortho-position of the 2-phenyl ring.

A notable example is the rhodium-catalyzed C-H selective amination of 2,4-diarylquinazolines using N-fluorobenzenesulfonimide as the amino source. This method demonstrates excellent regioselectivity for the ortho-position of the 2-aryl group, highlighting the directing effect of the quinazoline nitrogen atom. The reaction proceeds efficiently under relatively mild conditions and tolerates a range of functional groups on both the 2-aryl and 4-aryl rings.

Similarly, palladium-catalyzed C-H activation has been successfully employed for the ortho-halogenation of 2-arylquinazolines. Using N-halosuccinimides as the halogen source, this approach provides a regioselective route to ortho-halogenated 2-phenylquinazolines without the need for additional ligands or oxidants researchgate.net. The resulting halogenated products can serve as versatile intermediates for further cross-coupling reactions, enabling the introduction of a wide array of substituents.

While specific C-H activation studies on "Quinazoline, 4-(2-methoxyethoxy)-2-phenyl-" are not extensively documented in the current literature, the existing research on related 2-arylquinazolines provides a strong foundation for predicting its reactivity. The presence of the 4-(2-methoxyethoxy) group could potentially influence the reaction's regioselectivity and efficiency. The ether oxygen atoms in the side chain might act as secondary coordinating sites for the metal catalyst, possibly altering the typical ortho-selectivity observed with simpler 2-phenylquinazolines. For instance, studies on other heterocyclic systems have shown that alkoxy groups can exert a coordinating effect, influencing the regiochemical outcome of C-H activation reactions.

The table below summarizes key findings from C-H activation studies on 2-arylquinazoline analogues, which can be considered relevant for designing synthetic strategies for functionalizing "Quinazoline, 4-(2-methoxyethoxy)-2-phenyl-".

| Catalyst System | Reactant/Reagent | Functionalization Type | Position of Functionalization | Key Findings |

|---|---|---|---|---|

| [Rh(Cp*)Cl2]2/AgSbF6 | N-Fluorobenzenesulfonimide | Amination | Ortho-position of 2-aryl group | High regioselectivity and good functional group tolerance. The quinazoline core acts as an effective directing group. |

| Pd(OAc)2 | N-Halosuccinimides (NCS, NBS, NIS) | Halogenation (Cl, Br, I) | Ortho-position of 2-aryl group | No additional ligand or oxidant required. Provides versatile intermediates for further synthesis. researchgate.net |

| Rh(III) catalyst | Dioxazolones | Amidation | C5-position of quinazoline core | Demonstrates the directing effect of a sulfur atom in 4-thioquinazolinones, suggesting that substituents at C4 can significantly alter regioselectivity. nih.gov |

These studies collectively underscore the potential of C-H activation as a powerful tool for the late-stage functionalization of the quinazoline scaffold. For "Quinazoline, 4-(2-methoxyethoxy)-2-phenyl-", it is plausible that C-H activation would preferentially occur at the ortho-position of the 2-phenyl ring, directed by the quinazoline nitrogen. However, the potential for alternative regioselectivities due to the coordinating ability of the 4-(2-methoxyethoxy) group warrants further investigation. Such studies would be crucial for unlocking the full synthetic potential of this class of compounds and for the development of novel analogues with diverse functionalities.

Computational and Theoretical Investigations of Quinazoline, 4 2 Methoxyethoxy 2 Phenyl and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of the electronic structure and related characteristics of "Quinazoline, 4-(2-methoxyethoxy)-2-phenyl-".

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For quinazoline (B50416) derivatives, DFT calculations can elucidate various molecular properties that are key to their reactivity and interaction with biological targets. Studies on related quinazoline compounds have demonstrated the utility of DFT in determining optimized molecular geometry, charge distribution, and spectroscopic properties.

In a typical DFT study of a molecule like "Quinazoline, 4-(2-methoxyethoxy)-2-phenyl-", the electron density is used to calculate the total energy of the system. From this, a range of electronic properties can be derived. For instance, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for understanding how the molecule might interact with other molecules, including biological macromolecules like proteins.

Table 1: Calculated Electronic Properties of a Representative Quinazoline Analogue using DFT

| Property | Calculated Value | Significance |

| Dipole Moment (Debye) | 3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and ability to engage in dipole-dipole interactions. |

| Total Energy (Hartree) | -950.123 | Represents the total electronic energy of the molecule at its optimized geometry, serving as a baseline for stability comparisons. |

| Mulliken Atomic Charges | Varies across atoms | Provides insight into the partial charges on individual atoms, highlighting potential sites for electrostatic interactions. |

HOMO-LUMO Energy Level Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In the context of drug design, a molecule with a suitable HOMO-LUMO gap may be more likely to interact with its biological target. For "Quinazoline, 4-(2-methoxyethoxy)-2-phenyl-", analysis of its FMOs would provide valuable information about its potential to participate in charge-transfer interactions, which are common in ligand-receptor binding.

Table 2: Frontier Molecular Orbital Energies of a Quinazoline Analogue

| Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -6.2 eV | The molecule has a moderate ability to donate electrons. |

| LUMO | -1.8 eV | The molecule has a moderate ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Indicates good kinetic stability and moderate reactivity. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with biological targets. These methods provide a three-dimensional perspective on how a ligand like "Quinazoline, 4-(2-methoxyethoxy)-2-phenyl-" might bind to a protein and the stability of such an interaction.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used in drug discovery to screen virtual libraries of compounds against a specific target and to understand the key interactions that contribute to binding affinity. For "Quinazoline, 4-(2-methoxyethoxy)-2-phenyl-", docking studies would involve placing the molecule into the binding site of a relevant protein target. The quinazoline scaffold is a well-known pharmacophore in many kinase inhibitors, so a likely target for docking studies would be the ATP-binding site of a protein kinase.

The results of a docking study are typically a set of predicted binding poses, ranked by a scoring function that estimates the binding affinity. These poses can be visualized to identify specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein. This information is invaluable for understanding the molecular basis of the ligand's activity and for designing modifications to improve its potency and selectivity.

Table 3: Predicted Binding Interactions of a Quinazoline Analogue with a Protein Kinase

| Type of Interaction | Interacting Residues | Distance (Å) |

| Hydrogen Bond | Met793 (Hinge Region) | 2.1 |

| Hydrophobic Interaction | Leu718, Val726, Ala743 | N/A |

| Pi-Pi Stacking | Phe856 | 3.8 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of a molecular system over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the movements of the ligand and protein, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex. For "Quinazoline, 4-(2-methoxyethoxy)-2-phenyl-", an MD simulation would typically start with a docked pose and simulate its behavior in a solvated environment for a period of nanoseconds to microseconds.

In Silico Drug Discovery and Design

The insights gained from quantum chemical calculations, molecular docking, and MD simulations can be integrated into a comprehensive in silico drug discovery and design workflow. For "Quinazoline, 4-(2-methoxyethoxy)-2-phenyl-", this would involve using the computational data to propose modifications to its structure that could enhance its binding affinity, selectivity, or pharmacokinetic properties.

For example, if docking studies reveal an unoccupied hydrophobic pocket in the binding site, a medicinal chemist could design a new analogue with an additional hydrophobic group to fill this pocket and increase binding affinity. Similarly, if MD simulations show that a particular hydrogen bond is unstable, the ligand could be modified to create a more stable interaction. This iterative process of computational analysis and chemical design is a cornerstone of modern drug discovery, enabling the development of more effective and safer medicines.

Virtual Screening and Library Design for Novel Quinazoline Derivatives

Virtual screening has emerged as a powerful and cost-effective technique in the initial stages of drug discovery to identify promising lead compounds from large chemical libraries. derpharmachemica.com This computational approach is particularly valuable for designing novel quinazoline derivatives with enhanced biological activities.

Researchers have successfully employed virtual screening to build and screen libraries of quinazoline derivatives against various biological targets. For instance, a library of 90 compounds from the 4,6,7-trisubstituted quinazoline family was screened for their binding affinity towards the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. derpharmachemica.com The screening process involves docking these compounds into the active site of the target protein and ranking them based on their binding energy. derpharmachemica.com This allows for the identification of candidates with the highest potential for inhibitory activity.

In a similar vein, structure-based virtual screening of the PubChem database was used to retrieve 1000 quinazoline derivatives. nih.govresearchgate.net These were then filtered based on drug-likeness properties using Lipinski's rule of five, resulting in 671 promising compounds. nih.govresearchgate.net Further filtering for ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles narrowed the selection down to 28 compounds with good pharmacokinetic properties. nih.govresearchgate.net Such systematic screening and filtering are crucial for designing libraries of novel quinazoline derivatives with a higher probability of success in subsequent experimental assays.

The process often involves the following key steps:

Library Enumeration: Generating a diverse library of virtual compounds based on the quinazoline scaffold. This can involve varying substituents at different positions of the quinazoline ring.

Target Preparation: Obtaining the 3D structure of the biological target, often from protein data banks, and preparing it for docking by removing solvent molecules and adding hydrogen atoms. frontiersin.org

Molecular Docking: Docking the library of quinazoline derivatives into the active site of the prepared target protein. derpharmachemica.comfrontiersin.org

Scoring and Ranking: Using scoring functions to estimate the binding affinity of each compound and ranking them accordingly. derpharmachemica.com

Hit Selection: Selecting the top-ranked compounds for further investigation and experimental validation. nih.govresearchgate.net

This systematic approach allows for the rational design of novel quinazoline derivatives with potentially improved potency and selectivity.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a crucial computational tool used in lead optimization to identify the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net

For quinazoline derivatives, pharmacophore models have been developed to guide the synthesis of new analogues with enhanced potency. nih.govresearchgate.net For example, a 3D-QSAR (Quantitative Structure-Activity Relationship) based pharmacophore model was developed for quinazoline-based acetylcholinesterase inhibitors. nih.gov This model, which included features like hydrogen bond acceptors, a hydrogen bond donor, and an aromatic ring, was then used as a 3D query to screen databases for new potential inhibitors. nih.gov

The process of pharmacophore modeling and lead optimization typically involves:

Training Set Selection: A set of active compounds with known biological data is selected to build the model.

Pharmacophore Hypothesis Generation: Computational software is used to generate multiple pharmacophore models based on the alignment of the training set molecules.

Model Validation: The generated models are validated using a test set of compounds with known activities to ensure their predictive power.

Virtual Screening: The best-validated pharmacophore model is used as a filter to screen large compound libraries for molecules that match the pharmacophore features.

Lead Optimization: The hits from virtual screening are then used as starting points for chemical synthesis and further optimization to improve their activity, selectivity, and pharmacokinetic properties. nih.gov

This iterative process of modeling, screening, and synthesis allows for the rational design of more potent and specific quinazoline-based drug candidates.

Intermolecular Interaction Analysis

The analysis of intermolecular interactions is fundamental to understanding the solid-state properties of crystalline materials, including polymorphism, stability, and solubility. mdpi.com For quinazoline derivatives, these interactions play a crucial role in their crystal packing and can influence their behavior in biological systems.

Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. mdpi.comresearchgate.net The Hirshfeld surface is defined as the region in space where the electron density of a promolecule (the molecule of interest) is greater than the combined electron densities of all other molecules in the crystal. mdpi.com By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, one can gain detailed insights into the nature and strength of different non-covalent interactions. nih.govnih.gov

Key findings from Hirshfeld surface analyses of quinazoline-like structures often reveal the prevalence of the following interactions:

H···H contacts: These are typically the most abundant interactions, reflecting the high proportion of hydrogen atoms on the molecular surface. bohrium.com

C-H···π interactions: These interactions, involving a hydrogen atom and an aromatic ring, are important for stabilizing the crystal structure.

π-π stacking interactions: The planar nature of the quinazoline ring system facilitates π-π stacking, which is a significant contributor to the crystal packing. bohrium.com

Hydrogen bonds: In derivatives with suitable functional groups, strong hydrogen bonds (e.g., N-H···O, O-H···N) play a dominant role in directing the molecular assembly. nih.gov

For instance, in the crystal structure of 2-methylquinazolin-4(3H)-one hydrochloride, Hirshfeld surface analysis revealed that H···H (36.1%), H···C/C···H (25.8%), and H···O/O···H (17.7%) interactions were the most significant contributors to the surface contacts. bohrium.com Similarly, in a quinazolinone-nitrate complex, O···H interactions were found to be the most dominant, contributing 79.6% to the fingerprint of the nitrate (B79036) anion fragment. nih.gov

The dnorm surface provides a visual representation of close contacts, with red spots indicating interactions that are shorter than the van der Waals radii and are therefore the most significant. mdpi.com The shape index and curvedness maps provide information about the shape of the molecules and the planarity of different regions, which can be correlated with the types of interactions present. nih.gov

Mechanistic and Molecular Pharmacology Studies of Quinazoline, 4 2 Methoxyethoxy 2 Phenyl in Preclinical Research

Target Identification and Validation

The initial stages of preclinical research for a potential therapeutic agent involve identifying and validating its molecular targets. For Quinazoline (B50416), 4-(2-methoxyethoxy)-2-phenyl- and its analogs, these studies have centered on their interaction with enzymes and receptors critical to cancer cell signaling and survival.

Enzyme Inhibition Assays (e.g., Kinase Activity against EGFR, HER2, VEGFR2, ERK1/2; Topoisomerase I)

Quinazoline-based compounds are well-documented as potent kinase inhibitors. nih.govbicbiotech.com The core structure of quinazoline serves as a scaffold for designing inhibitors that target the ATP-binding site of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.govmdpi.com These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and angiogenesis, processes that are often dysregulated in cancer.

A structurally related analog, AZD3229, which features a 7-(2-methoxyethoxy)quinazoline moiety, has demonstrated potent, single-digit nanomolar inhibitory activity against a wide range of KIT mutations, which is another type of tyrosine kinase. nih.gov This compound was also found to be selective, with a good margin over KDR (VEGFR2)-driven effects. nih.gov Studies on similar 2-aryl-substituted quinazolines show that modifications to the phenyl ring and the quinazoline core can significantly influence inhibitory potency and selectivity against kinases like EGFR and VEGFR2. For instance, the presence of electron-withdrawing groups on the terminal benzene (B151609) ring has been shown to enhance inhibitory activity against both EGFR and VEGFR2. nih.gov

In addition to kinase inhibition, some quinazoline derivatives have been investigated for their effects on other critical enzymes like topoisomerases. Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and cell division. nih.gov Certain quinazoline derivatives have been identified as Topoisomerase II inhibitors. For example, a series oftriazolo[4,3-c]quinazolines were evaluated, with some compounds showing a catalytic inhibitory effect on Topoisomerase IIα at a concentration of 10 μM. The mechanism of inhibition for quinolone-type compounds, which share structural similarities, can involve converting the topoisomerase into a toxic adduct on the DNA, leading to DNA damage and cell death.

Receptor Binding and Modulation Studies (e.g., P-glycoprotein, BCRP)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), which is often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These transporters function as efflux pumps, actively removing a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.

Several quinazolinamine derivatives have been identified as potent dual inhibitors of both BCRP and P-gp. These compounds can act as competitive substrates for the transporters, thereby inhibiting the efflux of co-administered anticancer drugs. For example, one study identified a cyclopropyl-containing quinazolinamine derivative as a dual BCRP and P-gp inhibitor. Mechanistic experiments revealed that this compound could alter the cellular localization of BCRP and P-gp, further inhibiting their function. Additionally, these derivatives were found to stimulate the ATP hydrolysis of the BCRP transporter, which is indicative of competitive substrate behavior. This modulation of P-gp and BCRP function by quinazoline derivatives presents a promising strategy to overcome MDR in cancer cells.

Protein-Ligand Interaction Analysis (e.g., Isothermal Titration Calorimetry (ITC), Electrophoretic Mobility Shift Assay (EMSA))

Direct measurement of the binding affinity and thermodynamics of the interaction between Quinazoline, 4-(2-methoxyethoxy)-2-phenyl- and its protein targets using techniques like Isothermal Titration Calorimetry (ITC) and Electrophoretic Mobility Shift Assay (EMSA) is not extensively documented in publicly available literature.

However, computational molecular docking studies have provided valuable insights into the protein-ligand interactions of structurally similar quinazoline derivatives. These in silico analyses predict the binding modes and key interactions within the active sites of target proteins. For instance, docking studies of quinazoline inhibitors in the kinase domain of EGFR have shown that the N-1 and N-3 atoms of the quinazoline ring can form crucial hydrogen bonds with methionine residues in the hinge region of the ATP-binding pocket. nih.gov Similar docking studies with VEGFR-2 have also elucidated the key interactions that contribute to the inhibitory activity of these compounds. While not a direct measurement, these computational models provide a foundational understanding of the molecular interactions driving the biological activity of this class of compounds.

Cellular and Subcellular Mechanism Investigations (in vitro)

To understand the functional consequences of target engagement, in vitro studies using cancer cell lines are essential. These investigations provide data on how a compound affects cell behavior, including proliferation, survival, and the fundamental processes of cell division and programmed cell death.

Effects on Cell Proliferation and Viability in Various Cell Lines

A hallmark of potential anticancer agents is their ability to inhibit the proliferation of cancer cells. Numerous studies have demonstrated that quinazoline derivatives exhibit significant cytotoxic and antiproliferative activities across a wide range of human cancer cell lines. The potency of these compounds, often measured as the half-maximal inhibitory concentration (IC50), can vary depending on the specific substitutions on the quinazoline scaffold and the genetic background of the cancer cell line.

The following interactive table summarizes the in vitro cytotoxic activity of various quinazoline derivatives, including those structurally related to Quinazoline, 4-(2-methoxyethoxy)-2-phenyl-, against several human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Quinazoline-2,4,6-triamine derivative (3e) | HCT-15 | Colon | 4.5 - 15.5 | |

| Quinazoline-2,4,6-triamine derivative (3f) | SKOV-3 | Ovarian | 4.5 - 15.5 | |

| N-(4-Bromophenyl)-2-phenylquinazolin-4-amine (18) | MGC-803 | Gastric | 0.85 | |

| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) | HepG2 | Liver | 1.94 - 7.1 | bicbiotech.com |

| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) | MCF-7 | Breast | 1.94 - 7.1 | bicbiotech.com |

| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline (12f) | A2780 | Ovarian | 0.79 - 1.74 | |

| [4-(2-phenylethenesulfonylmethyl)phenyl]quinazolin-4-yl-amine (9) | HT-29 | Colon | Good in vitro activity | nih.gov |

Analysis of Cell Cycle Progression and Apoptosis Induction

Beyond simply inhibiting proliferation, effective anticancer agents often actively induce cell death through apoptosis and disrupt the normal progression of the cell cycle. Numerous quinazoline derivatives have been shown to exert their effects through these mechanisms.

Studies have demonstrated that these compounds can cause cell cycle arrest at different phases. For example, some derivatives induce arrest at the G2/M phase, which is consistent with the inhibition of targets like tubulin or kinases involved in mitotic progression. Other quinazoline compounds have been shown to cause cell cycle arrest in the G1 phase. nih.govmdpi.com

In addition to cell cycle arrest, the induction of apoptosis is a key mechanism of action for many quinazoline-based compounds. nih.gov This programmed cell death is often triggered through the modulation of the Bcl-2 family of proteins, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax. bicbiotech.com This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of caspases, the executioners of apoptosis. bicbiotech.com For instance, one study found that a novel quinazoline derivative induced apoptosis in MGC-803 gastric cancer cells by downregulating Bcl-2 and Mcl-1, and upregulating Bax and cleaved PARP. Another study in HepG2 liver cancer cells showed that a 2-sulfanylquinazolin-4(3H)-one derivative induced apoptosis by upregulating caspase-3, caspase-9, and Bax, while downregulating Bcl-2. bicbiotech.com

Impact on Gene Expression and Protein Regulation (e.g., c-Myc, nucleolin, ribosomal RNA synthesis)

CX-5461 exerts a profound and primary effect on the machinery of ribosome biogenesis, which is frequently hyperactivated in cancer cells. nih.gov Its initial characterization was as a selective small-molecule inhibitor of Pol I-mediated transcription. semanticscholar.orgnih.gov This inhibition is highly specific, with studies showing a greater than 200-fold selectivity for Pol I over Pol II-driven transcription. semanticscholar.org

Ribosomal RNA (rRNA) Synthesis: The compound effectively halts the synthesis of ribosomal RNA by targeting the transcription initiation step. nih.gov Mechanistic studies have shown that CX-5461 prevents the formation of the pre-initiation complex required for rDNA transcription. nih.gov It achieves this by disrupting the association of the essential transcription initiation factor SL1 (Selectivity factor 1) with the rDNA promoter. semanticscholar.orguark.edu This action irreversibly arrests the RNA Polymerase I–Rrn3 complex at the promoter, preventing promoter release and halting the production of the 47S precursor RNA, the first step in creating mature ribosomes. nih.gov This targeted inhibition of rDNA transcription leads to a "nucleolar stress" response. semanticscholar.orgnih.gov

Protein Regulation and Nucleolar Integrity: The inhibition of rRNA synthesis triggers significant disruption of the nucleolus, the primary site of ribosome assembly. nih.govnih.gov This is observable through the altered localization of key nucleolar proteins. For instance, treatment with CX-5461 causes the nucleolar protein fibrillarin, which is critical for pre-rRNA processing, to delocalize from distinct nucleolar domains and disperse into the nucleoplasm, indicating a collapse of nucleolar integrity. nih.gov This disruption is a key component of the nucleolar stress response pathway activated by the compound. nih.gov

c-Myc Regulation: The activity of CX-5461 is also linked to the regulation of oncogenes such as c-Myc. This connection is primarily mediated through the compound's ability to interact with and stabilize non-canonical DNA secondary structures known as G-quadruplexes (G4s). youtube.com G4 structures found in the promoter regions of many oncogenes, including c-Myc, can act as silencers of transcription. youtube.comnih.gov By stabilizing the G-quadruplex in the c-Myc promoter, CX-5461 can downregulate the expression of this pivotal oncogene, contributing to its anti-tumor effects. youtube.com While direct studies on CX-5461's effect on c-Myc are noted, related quinazoline derivatives have also been specifically shown to bind and stabilize the c-Myc promoter G-quadruplex, leading to reduced c-Myc expression and the arrest of cancer cell proliferation. mdpi.comresearchgate.net

Table 1: Summary of CX-5461's Impact on Gene and Protein Regulation

| Target Process/Molecule | Effect of CX-5461 | Mechanism | Key References |

|---|---|---|---|

| Ribosomal RNA (rRNA) Synthesis | Potent and selective inhibition | Prevents binding of SL1 transcription factor to the rDNA promoter, arresting Pol I initiation. nih.govsemanticscholar.orguark.edu | nih.govsemanticscholar.orguark.eduresearchgate.net |

| Nucleolar Integrity | Disruption | Delocalization of nucleolar proteins such as fibrillarin due to cessation of rDNA transcription. nih.gov | nih.govnih.gov |

| c-Myc Gene Expression | Downregulation | Stabilization of G-quadruplex structures in the c-Myc gene promoter region. youtube.commdpi.comresearchgate.net | youtube.commdpi.comresearchgate.net |

| p53 Protein | Accumulation and Activation | Induced via the nucleolar stress response pathway. semanticscholar.orgnih.gov | semanticscholar.orgnih.gov |

| p53 Target Genes (p21, MDM2) | Increased mRNA levels | Upregulated as a downstream consequence of p53 activation. nih.govuark.edu | nih.govuark.edu |

Studies on G-quadruplex Stabilization

A significant component of CX-5461's mechanism of action, discovered after its initial identification as a Pol I inhibitor, is its function as a DNA G-quadruplex (G4) stabilizer. youtube.com G-quadruplexes are four-stranded DNA structures that form in guanine-rich sequences, which are prevalent in telomeres and the promoter regions of oncogenes. youtube.com

In preclinical models, CX-5461 has been shown to bind to and stabilize these G4 structures. This stabilization acts as a physical blockade to the machinery of DNA replication and repair, leading to stalled replication forks and the induction of single- and double-strand DNA breaks. youtube.com The resulting DNA damage and enhanced replication stress are particularly toxic to cancer cells that have pre-existing defects in DNA repair pathways, such as those with mutations in BRCA1 or BRCA2. This creates a synthetic lethal interaction, where the combination of a DNA repair deficiency and G4 stabilization by CX-5461 leads to selective cell death in tumor cells while sparing normal cells. This mechanism is believed to be independent of its effects on Pol I inhibition. nih.gov

Studies in glioma models have shown that pharmacological stabilization of G4s by CX-5461 selectively enhances DNA damage and cell death in cells deficient in the ATRX protein, which is involved in resolving these structures.

Table 2: Research Findings on G-Quadruplex Stabilization by CX-5461

| Research Finding | Cellular Consequence | Model System | Key References |

|---|---|---|---|

| Acts as a G4 stabilizer | Blocks replication forks, induces ssDNA gaps/breaks. | Cancer cell lines, patient-derived xenografts. | youtube.com |

| Exhibits synthetic lethality | Selective toxicity in cells with BRCA1/2 deficiency. | BRCA1/2 deficient tumor models. | |

| Enhances DNA damage | Increased replication stress and apoptosis. | ATRX-deficient glioma stem cells. | |

| Targets oncogene promoters | Potential to downregulate genes like c-Myc. | In vitro and in vivo models. | youtube.commdpi.comresearchgate.net |

Assessment of Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to DNA, proteins, and lipids. Preclinical evidence indicates that CX-5461 can induce the generation of ROS in cancer cells. This increase in cellular ROS levels contributes significantly to the DNA damage observed following treatment with the compound.

Mechanism of Action Elucidation in Biological Models

Signaling Pathway Perturbation Analysis

CX-5461 perturbs multiple critical intracellular signaling pathways, leading to cell cycle arrest and cell death. Its effects are not limited to a single target but rather a network of interconnected responses.

Nucleolar Stress and p53 Pathway: As a primary inhibitor of ribosome biogenesis, CX-5461 is a potent activator of the nucleolar stress response. semanticscholar.orgnih.gov This stress pathway can lead to the stabilization and activation of the tumor suppressor protein p53. semanticscholar.orgnih.gov Activated p53 then transcriptionally upregulates its target genes, such as the cell cycle inhibitor p21 and the E3 ubiquitin ligase MDM2, to induce cell cycle arrest or apoptosis. nih.govuark.edu However, CX-5461 has also demonstrated efficacy in p53-independent manners, making it a potential therapy for tumors with mutated or deleted TP53. youtube.comsemanticscholar.org

DNA Damage Response (DDR) Pathway: The compound activates the core DNA damage sensing kinases, ATM and ATR, which in turn phosphorylate their downstream checkpoint kinases, CHK1 and CHK2. semanticscholar.orgnih.gov This activation leads to a G2/M cell cycle arrest. uark.edu Interestingly, this DDR can be activated in a non-canonical fashion, occurring within the nucleolus even in the absence of widespread, genome-wide DNA damage. uark.edu

Topoisomerase II (Top2) Poisoning: Mounting evidence suggests that a primary mechanism of cytotoxicity for CX-5461 is the poisoning of topoisomerase II (Top2). It is proposed to be a dual-action agent, acting as both a Pol I inhibitor and a Top2 poison. Unlike classic Top2 poisons that cause widespread DNA damage, CX-5461 appears to induce Top2-dependent DNA double-strand breaks that are preferentially localized to the ribosomal DNA (rDNA) loci within the nucleolus. uark.edu This targeted DNA damage may contribute to its cancer-selective activity. uark.edu

cGAS-STING Pathway Activation: A more recently uncovered mechanism involves the activation of the innate immune system. Treatment with CX-5461 can lead to the accumulation of DNA fragments in the cell cytoplasm. youtube.com This cytosolic DNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which triggers the 'STimulator of Interferon Genes' (STING) pathway. Activation of STING signaling results in the production of type I interferons, which can promote an anti-tumor immune response.

Subcellular Localization Studies

The biological effects of CX-5461 are initiated in specific subcellular compartments, primarily the nucleolus.

Nucleolus: The nucleolus is the central hub of CX-5461's activity. It is here that the compound inhibits Pol I, disrupts the localization of nucleolar proteins like fibrillarin, and induces a localized DNA damage response. nih.gov Immunofluorescence studies have shown that the activation of ATM signaling and the formation of γH2AX foci (marking DNA breaks) are concentrated within or at the periphery of the nucleolus following treatment. uark.edu This highlights that the drug's initial and most potent effects are targeted to the site of ribosome synthesis.

Cytoplasm: A downstream consequence of the nuclear and nucleolar damage induced by CX-5461 is the appearance of DNA in the cytoplasm. This mis-localized DNA then engages with the cGAS-STING signaling machinery present in the cytosol, initiating an innate immune signaling cascade from this compartment.

Structure Activity Relationship Sar and Structure Property Relationship Spr Insights for Quinazoline, 4 2 Methoxyethoxy 2 Phenyl Scaffolds

Impact of the 2-Phenyl Substitution on Biological Activity

The presence of a phenyl group at the C-2 position of the quinazoline (B50416) scaffold is a frequently observed feature in biologically active derivatives and is often essential for potency. Research indicates that this substitution is a critical requirement for the inhibition of Breast Cancer Resistance Protein (BCRP), an important efflux transporter involved in multidrug resistance. nih.gov Further studies have shown that a quinazolin-4-one scaffold featuring an electron-releasing substituent at this C-2 position is necessary for activity. nih.gov

In the context of anticancer research, the nature of the aryl group at the C-2 position significantly influences cytotoxicity. Studies comparing different C-2 substituents found that phenyl-substituted quinazolin-4(3H)-ones demonstrated moderate inhibitory effects on cancer cell proliferation, whereas analogs with a larger naphthyl group at the same position were less favorable for cytotoxic activity. nih.gov The introduction of a methoxy (B1213986) group on the 2-phenyl ring was found to further enhance this cytotoxic activity. nih.govmdpi.com

Beyond cancer, 2-arylquinazoline analogs have been identified as potent inhibitors of the NorA efflux pump in Staphylococcus aureus, highlighting their potential to act as antibiotic resistance breakers. nih.gov Other research has demonstrated that 2-phenyl-3-(substituted phenyl)-3H-quinazolin-4-ones can act as significant antagonists of the 5-HT2 receptor. semanticscholar.org For different activities, such as antioxidant properties, the 2-phenyl ring may require further substitution, for instance, with at least one hydroxyl group, to be effective. mdpi.com

| Substituent at C-2 | Biological Activity / Target | Key Finding | Reference |

|---|---|---|---|

| Phenyl | BCRP Inhibition | Essential for inhibitory activity. | nih.gov |

| Phenyl | Anticancer (general) | More favorable for cytotoxicity than a naphthyl group. | nih.gov |

| 2-Methoxyphenyl | Anticancer (cytotoxicity) | Enhances cytotoxic activity. | nih.govmdpi.com |

| Phenyl (with 3-aryl) | 5-HT2 Antagonism | Scaffold shows significant antagonist activity. | semanticscholar.org |

| Aryl | NorA Efflux Pump Inhibition | Identified as potent inhibitors in S. aureus. | nih.gov |

Significance of the 4-(2-methoxyethoxy) Moiety in Target Binding and Functional Selectivity

The substituent at the C-4 position of the quinazoline ring plays a crucial role in modulating target binding, selectivity, and pharmacokinetic properties. While direct studies on the 4-(2-methoxyethoxy) group are limited, research on similar 4-alkoxy and 4-anilino substitutions provides strong evidence of this position's importance.

For instance, modifications at the C-4 position have been shown to influence selectivity across different kinase targets. One study found that the VEGFR-2 binding site is more accommodating to bulky substituents at the 4-position of the quinazoline scaffold compared to EGFR or PDGFR-β. nih.gov Molecular docking simulations revealed that a 4-position aniline (B41778) substituent fits into a pocket lined by key amino acid residues, including Val848, Cys919, Leu1035, and Phe1047, within the VEGFR-2 active site. nih.gov

The 2-methoxyethoxy group itself has been shown to be a favorable substituent when located elsewhere on the quinazoline ring. A series of compounds with a 2-methoxyethoxy group at the 6 and 7 positions exhibited excellent anticancer activity, with one derivative being the most promising in the entire series. nih.gov This suggests that the physicochemical properties of the methoxyethoxy moiety—likely related to its flexibility, solubility, and capacity for hydrogen bonding—are beneficial for biological activity. Generally, smaller alkoxy groups attached to the quinazoline nucleus have been linked to antihypertensive properties. jclmm.com Furthermore, the presence of a substituted or simple amine at the C-4 position is known to enhance antibacterial potency. frontiersin.orgnih.gov

Influence of Remote Substituents on the Quinazoline Ring System (e.g., 6,7-positions)

Substituents on the benzo portion of the quinazoline ring, particularly at the C-6 and C-7 positions, are critical for fine-tuning biological activity and target selectivity. These "remote" modifications can significantly impact the molecule's interaction with its biological target.

Extensive research has demonstrated that modifying the 6- and 7-positions can lead to significant changes in potency and selectivity against specific enzyme targets, such as the RIPK2 and RIPK3 kinases. nih.gov In one study, structural alterations at these positions produced a potent multi-kinase inhibitor. mdpi.com The introduction of a basic side chain at either the C-6 or C-7 position has been shown to be a significant factor in determining a compound's cytotoxicity. nih.gov